N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 301.22 g/mol. It is categorized as a quinazoline derivative, which is known for its diverse biological activities, including potential applications in medicinal chemistry. The compound is often studied for its role in inhibiting various biological pathways, particularly in the context of cancer treatment and other hyperproliferative diseases .
The compound is classified under the broader category of quinazolines, which are bicyclic compounds that include a benzene ring fused to a pyrimidine ring. Quinazolines have garnered attention in pharmaceutical research due to their ability to modulate various biological targets, particularly receptor tyrosine kinases . N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride has been referenced in patents and scientific literature for its potential therapeutic applications, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) and related pathways .
The synthesis of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:
The synthesis typically employs techniques such as microwave-assisted reactions or solvent-free conditions to improve yield and reduce reaction time. Advanced characterization methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound .
The structure of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride consists of a quinazoline ring system substituted with a piperidinyl group at the nitrogen atom. The stereochemistry at the piperidine nitrogen is crucial for its biological activity.
Key structural data includes:
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride can undergo various chemical reactions typical for amines and quinazolines, including:
These reactions are often facilitated by catalysts or specific solvents to optimize yields and selectivity. For example, palladium-catalyzed cross-coupling reactions may be employed to introduce additional functional groups onto the quinazoline scaffold .
The mechanism of action for N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride primarily involves inhibition of receptor tyrosine kinases, particularly EGFR. By binding to the active site or allosteric sites on these receptors, it prevents their activation by ligands such as epidermal growth factor.
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is typically a white to off-white solid with good solubility in water due to its dihydrochloride salt form.
Key chemical properties include:
These properties are crucial for formulation development in pharmaceutical applications .
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride has potential applications in various scientific fields:
The quinazolin-4-amine core serves as the foundational pharmacophore in N-[(3R)-Piperidin-3-yl]quinazolin-4-amine. Recent advances employ catalytic asymmetric synthesis to construct this moiety with high regiocontrol. Peptide-based catalysts (e.g., tetrapeptide C1) enable atroposelective bromination of 3-arylquinazolin-4(3H)-ones, achieving enantiomeric excess (ee) values of 86–94% [1] [4]. This method leverages dynamic kinetic resolution, where slow N-bromosuccinimide (NBS) addition facilitates substrate racemization, allowing chiral induction. Alternative approaches include:
Table 1: Catalytic Methods for Quinazolin-4-amine Synthesis
Method | Catalyst/Reagent | Yield Range | ee (%) | Key Advantage |
---|---|---|---|---|
Peptide catalysis | Tetrapeptide C1 | 75–86% | 86–94 | Atroposelective functionalization |
Enzymatic halogenation | RebH variant 3-T | 40–78% | >90 | Biocatalytic sustainability |
Microwave-assisted | t-BuOK | 85–92% | N/A | Reaction time <30 min |
Electrochemical | Glyoxylic acid/I₂ | 70–88% | N/A | Room temperature operation |
These catalytic strategies address limitations of classical methods (e.g., anthranilic acid cyclization with POCl₃), which often require harsh conditions and lack stereocontrol [5] [10].
The chiral (R)-piperidin-3-yl subunit confers three-dimensional specificity for target binding. Key stereocontrolled approaches include:
Critical considerations:
Convergent synthesis hinges on coupling pre-formed quinazoline and piperidine modules. Two predominant methods are employed:
Nucleophilic Aromatic Substitution (SNAr)
4-Chloroquinazoline intermediates react with (R)-piperidin-3-ylamine under mild basic conditions (K₂CO₃ or DIPEA in acetonitrile). Key parameters:
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems couples unprotected aminoquinazolines with piperidinyl halides:
Table 2: Hybridization Method Comparison
Method | Conditions | Yield | Racemization Risk | Functional Group Tolerance |
---|---|---|---|---|
SNAr | DIPEA, CH₃CN, 80°C | 50–95% | Moderate | Low (EWG required) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, t-BuONa, toluene | 60–85% | Low | High |
Reductive amination | NaBH₃CN, MeOH | 30–50% | High | Medium |
Reductive amination proves less effective due to competing quinazoline reduction and imine racemization [10].
Salt formation enhances aqueous solubility and crystallinity of the free base. Dihydrochloride formation involves:
Protonation Sequence
Solid-State Characterization
Table 3: Critical Salt Formation Parameters
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
HCl equivalents | 2.05–2.10 | <2.0: amorphous solid; >2.2: degradation |
Temperature | 0–5°C | >10°C: increased hydrolytic byproducts |
Solvent system | IPA/H₂O (4:1) | High water content: poor crystallization |
Antisolvent addition rate | 5 mL/min | Rapid addition: oiling out |
Analytical validation:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: